1-[1-(Methoxymethyl)cyclopentyl]methanamine
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [1-(methoxymethyl)cyclopentyl]methanamine. This nomenclature precisely describes the molecular architecture through a systematic approach that identifies the cyclopentane ring as the principal structural framework. The naming convention indicates that the cyclopentyl ring serves as the core structural unit, with two distinct substituents attached to the same carbon atom of the ring system.
The structural elucidation reveals a tertiary carbon center within the cyclopentane ring that bears both a methoxymethyl group and a methanamine group as substituents. The methoxymethyl substituent consists of a methoxy group (-OCH₃) attached to a methylene bridge (-CH₂-), which in turn connects to the quaternary carbon of the cyclopentane ring. Simultaneously, the methanamine group (-CH₂NH₂) extends from the same quaternary carbon, creating a geminal disubstitution pattern that significantly influences the compound's three-dimensional structure and chemical properties.
The complete structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COCC1(CCCC1)CN, which provides a linear representation of the molecular connectivity. This notation clearly demonstrates the cyclopentane ring structure (represented by the parenthetical segment CCCC1 with the closing 1) and the positioning of both functional substituents. The International Chemical Identifier representation InChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3 further confirms the molecular structure and provides a standardized format for computational chemistry applications.
The three-dimensional conformation of this molecule exhibits significant conformational flexibility due to the cyclopentane ring's inherent puckering and the rotational freedom around the C-C bonds connecting the substituents to the ring system. The presence of both electron-donating (methoxy) and electron-accepting (amine) groups creates an interesting electronic environment that influences the compound's reactivity patterns and potential intermolecular interactions.
Synonyms and Registry Numbers (CAS 1134331-36-4, 1255718-08-1)
The compound this compound is catalogued under multiple Chemical Abstracts Service registry numbers, reflecting different salt forms and nomenclatural variations documented in chemical databases. The primary CAS registry number 1134331-36-4 corresponds to the free base form of the compound, while CAS registry number 1255718-08-1 specifically identifies the hydrochloride salt form.
Comprehensive examination of chemical databases reveals several synonymous names for this compound, including (1-(methoxymethyl)cyclopentyl)methanamine and cyclopentanemethanamine, 1-(methoxymethyl)-. The systematic name this compound appears consistently across multiple authoritative sources, establishing it as the preferred nomenclature for scientific communication and database searches.
The hydrochloride salt form, bearing CAS number 1255718-08-1, is alternatively designated as [1-(methoxymethyl)cyclopentyl]methanamine hydrochloride or cyclopentanemethanamine, 1-(methoxymethyl)-, hydrochloride (1:1). This salt form exhibits enhanced stability and improved handling characteristics compared to the free base, making it particularly valuable for laboratory applications and commercial synthesis operations. The systematic documentation of both forms under distinct CAS numbers facilitates precise identification and procurement of the specific molecular form required for particular research applications.
Additional registry information includes the MDL number MFCD18071224 for the hydrochloride salt, providing another standardized identifier for chemical inventory systems. The European Community number 109-346-8 has also been assigned to this compound, reflecting its registration within European chemical regulatory frameworks and facilitating international trade and research collaboration.
Molecular Formula (C₈H₁₇NO) and Isomeric Variations
The molecular formula C₈H₁₇NO definitively characterizes this compound, indicating a composition of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 143.23 grams per mole for the free base form, while the hydrochloride salt exhibits a molecular weight of 179.69 grams per mole due to the addition of hydrogen chloride.
The molecular formula C₈H₁₇NO encompasses numerous potential structural isomers, creating a complex landscape of possible molecular architectures sharing the same elemental composition. Constitutional isomers of this molecular formula could theoretically include various cycloalkane derivatives with different ring sizes, acyclic compounds with multiple functional groups, and alternative arrangements of the nitrogen and oxygen heteroatoms. However, the specific substitution pattern of this compound creates unique structural features that distinguish it from other isomeric possibilities.
Stereochemical considerations reveal additional complexity within the isomeric framework of compounds bearing this molecular formula. The quaternary carbon center bearing both substituents does not constitute a stereogenic center due to the presence of two identical hydrogen atoms on the cyclopentane ring carbons. However, conformational isomerism plays a significant role in the compound's three-dimensional structure, with the cyclopentane ring capable of adopting multiple puckered conformations including envelope and half-chair forms.
Computational analysis of the molecular structure reveals specific geometric parameters that characterize the compound's three-dimensional arrangement. The rotatable bond count of three indicates significant conformational flexibility, primarily arising from rotation around the C-O bond in the methoxymethyl group and the C-N bond in the methanamine substituent. The hydrogen bond acceptor count of two corresponds to the nitrogen atom of the amine group and the oxygen atom of the ether functionality, while the hydrogen bond donor count of one reflects the primary amine group's capacity for hydrogen bonding interactions.
The topological polar surface area of 35.25 square angstroms and calculated logarithmic partition coefficient of 1.1519 provide important insights into the compound's physicochemical properties and potential biological activity. These parameters suggest moderate lipophilicity and reasonable aqueous solubility, characteristics that contribute to the compound's utility as a synthetic intermediate and potential pharmacological agent.
Properties
IUPAC Name |
[1-(methoxymethyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCCWLVYHNDZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650972 | |
| Record name | 1-[1-(Methoxymethyl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134331-36-4 | |
| Record name | 1-[1-(Methoxymethyl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Development
Summary of Application : This compound is being explored as a building block for synthesizing pharmacologically active molecules. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents.
Methods of Application :
- Chemical Reactions : Utilized in medicinal chemistry labs where it undergoes reactions to introduce functional groups.
- Analytical Techniques : Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to analyze the resulting compounds.
Results and Outcomes :
- New molecules with potential pharmacological activities are synthesized.
- In vitro and in vivo tests are conducted to evaluate biological effects, with quantitative data collected from bioassays to assess efficacy and toxicity.
Organic Chemistry
Summary of Application : 1-[1-(Methoxymethyl)cyclopentyl]methanamine acts as a versatile intermediate in organic synthesis, facilitating the creation of various cyclic and acyclic compounds.
Methods of Application :
- Synthetic Pathways : Used in reductive aminations, cyclizations, and as a precursor for synthesizing heterocycles.
- Monitoring Techniques : Chromatography is used to monitor reaction conditions carefully.
Results and Outcomes :
- The synthesis routes developed provide access to new chemical entities.
- Analytical methods assess yield, purity, and structural integrity of synthesized compounds.
Medicinal Chemistry
Summary of Application : The compound is investigated for its role in designing drug-like molecules, particularly due to its cyclopentyl ring structure, which is common in many drugs.
Methods of Application :
- Incorporation into Drug Candidates : Medicinal chemists incorporate this compound into larger drug candidates targeting specific receptors or enzymes.
- High-throughput Screening : This technique assesses the biological activity of derivatives.
Results and Outcomes :
- Identification of lead compounds with favorable pharmacokinetic and pharmacodynamic profiles.
- Data from these studies optimize lead compounds for improved therapeutic indices.
Biochemistry
Summary of Application : Biochemists study this compound for its interactions with biological macromolecules, using it as a mimic for naturally occurring substances or as a probe in biological pathways.
Methods of Application :
- Assays for Biological Activity : Used in assays to investigate enzyme kinetics and receptor-ligand interactions.
- Spectroscopic Techniques : Fluorescence spectroscopy and enzyme-linked assays are commonly employed.
Results and Outcomes :
- Insights into enzyme mechanisms and receptor binding affinities are gained.
- Quantitative analyses provide kinetic parameters and binding constants critical for understanding biochemical pathways.
Chemical Research
Summary of Application : Research studies focus on understanding the chemical properties and reactivity of this compound, laying the groundwork for its applied uses.
Methods of Application :
- Stability and Reactivity Studies : Experiments determine stability and reactivity with various reagents under different conditions.
- Computational Chemistry Applications : Predictions about chemical properties are made using computational models.
Results and Outcomes :
- Valuable data on the compound’s chemical behavior is generated.
- Information on reaction rates, equilibrium constants, and thermodynamic properties aids in safe application across various fields.
Mechanism of Action
The mechanism by which 1-[1-(methoxymethyl)cyclopentyl]methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: May act as an inhibitor or activator of specific enzymes.
Receptors: Can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparisons
Substituent Effects on Polarity and Solubility The methoxymethyl group in the target compound introduces ether oxygen, improving solubility in polar solvents compared to non-polar phenyl or chlorophenyl analogs (e.g., 1-Phenylcyclopentanemethanamine) . Halogenated derivatives (e.g., 4-chlorophenyl, 2,5-dichlorophenyl) exhibit increased lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Chlorinated derivatives (e.g., 1-(3-Chlorophenyl)cyclopentanemethanamine) are explored as intermediates in antipsychotic drug synthesis due to enhanced stability and receptor affinity .
Synthetic Complexity
- The methoxymethyl group requires etherification steps, which may involve protective group strategies, increasing synthesis complexity compared to simpler methyl or phenyl analogs .
- Discontinued compounds (e.g., 1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine hydrochloride) highlight challenges in scale-up or stability .
Hydrochloride salts generally improve handling by reducing volatility .
Biological Activity
1-[1-(Methoxymethyl)cyclopentyl]methanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 157.23 g/mol
- Functional Groups : The compound features a methoxymethyl group and a cyclopentyl moiety, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, similar to other aralkylamines, which are known for their psychoactive properties.
- Enzyme Modulation : It can serve as a substrate or inhibitor in enzyme-catalyzed reactions, impacting metabolic pathways.
Pharmacological Applications
Research indicates that this compound could be developed into therapeutic agents for various conditions, including depression and anxiety disorders. Its structural similarities to known pharmacological compounds position it as a candidate for further investigation.
Case Studies
-
Neurotransmitter Modulation :
- In vitro studies have shown that derivatives of aralkylamines exhibit significant effects on serotonin and dopamine receptors. The potential for this compound to influence these systems warrants further exploration.
-
Antitumor Activity :
- A study focused on poly(ADP-ribose) polymerase (PARP) inhibitors highlighted the importance of structural modifications in enhancing efficacy against cancer cells. While not directly tested, the compound's reactivity suggests it could be modified to develop similar inhibitors targeting cancer pathways .
Biological Assays
Various assays have been employed to evaluate the biological activity of this compound:
| Assay Type | Purpose | Findings |
|---|---|---|
| Enzyme Kinetics | Assessing interaction with metabolic enzymes | Potential inhibition observed; further studies needed |
| Receptor Binding | Evaluating affinity for neurotransmitter receptors | Preliminary binding studies suggest moderate affinity |
| Cytotoxicity Testing | Evaluating effects on cancer cell lines | Notable effects on cell viability; IC50 values pending |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including reductive aminations and cyclizations. These synthetic pathways allow for the introduction of various functional groups that may enhance its biological activity.
Synthetic Pathway Overview:
- Starting materials undergo nucleophilic substitution reactions.
- Reaction conditions are optimized using techniques like NMR and mass spectrometry to ensure high yield and purity.
Preparation Methods
Table 1: Key Reaction Parameters
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Reagent Ratio (equiv) | 1:2.2:2.5 | 1:10 |
| Solvent System | THF/DMF (4:1) | Dioxane |
| Temperature | 0°C → RT | RT |
| Yield | 85% | 92% |
Alternative Approaches
Cyclopentane Derivative Functionalization
A method described by VulcanChem involves:
- Reduction : Sodium borohydride (NaBH₄) for selective reduction of imine intermediates.
- Methylation : Methanol or dimethyl sulfate as methylating agents under basic conditions.
- Key Challenge : Avoiding over-alkylation, requiring controlled stoichiometry (MeI ≤ 2.5 equiv).
Process Optimization Insights
- Solvent Selection : Polar aprotic solvents (THF/DMF) enhance methoxymethylation efficiency.
- Acid Choice : HCl in dioxane achieves quantitative Boc removal without side reactions.
- Purity Control : Recrystallization from ethanol/water mixtures (9:1) yields >99% pure hydrochloride salt.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[1-(Methoxymethyl)cyclopentyl]methanamine, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclopentane derivatives functionalized with methoxymethyl and amine groups. A common approach is reductive amination of ketone intermediates or alkylation of cyclopentyl scaffolds. For example, analogous compounds like [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine are synthesized via reactions with amines (e.g., methoxymethylamine) and aldehydes under acid/base catalysis . Key parameters include:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaBH₄) conditions to drive imine formation and reduction.
- Temperature : Controlled heating (50–80°C) to optimize reaction rates while minimizing side reactions.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts .
Q. How is structural confirmation of this compound achieved using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the methoxymethyl (-OCH₃) and cyclopentyl proton environments. For example, methoxy protons resonate at δ ~3.3–3.5 ppm, while cyclopentyl protons show multiplet patterns between δ 1.5–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 171.15 for C₈H₁₇NO) and fragmentation patterns to validate the backbone .
- Infrared (IR) Spectroscopy : Stretching frequencies for N-H (~3300 cm⁻¹) and C-O (~1100 cm⁻¹) bonds confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions may arise from stereochemical complexity or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can distinguish methoxymethyl carbons from cyclopentyl carbons .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data, aiding in stereochemical assignment .
- Chiral Chromatography : If enantiomers are suspected, use chiral columns (e.g., Chiralcel OD-H) to separate and confirm optical purity .
Q. What strategies minimize byproduct formation during synthesis?
- Methodological Answer :
- Reagent Stoichiometry : Use excess methoxymethylamine to drive reductive amination to completion, reducing unreacted ketone intermediates.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates.
- Temperature Gradients : Slow heating/cooling cycles during cyclization steps to avoid thermal degradation .
- Byproduct Analysis : LC-MS or GC-MS monitors reaction progress and identifies side products (e.g., over-alkylated derivatives) for targeted optimization .
Q. What chromatographic methods ensure purity and detect trace impurities?
- Methodological Answer :
- HPLC with UV/Vis Detection : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water gradients separate the compound from polar/non-polar impurities. UV detection at 210–220 nm captures amine moieties .
- Ion Chromatography : Detects ionic byproducts (e.g., unreacted ammonium salts) using conductivity detectors .
- GC-MS for Volatiles : Identifies low-molecular-weight impurities (e.g., residual solvents) with capillary columns (e.g., DB-5MS) .
Safety and Handling
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis of the methoxymethyl group .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid skin contact, as similar amines (e.g., cyclohexylamine derivatives) are irritants .
- Waste Disposal : Neutralize with dilute acetic acid before incineration or交由 certified hazardous waste handlers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
